Product packaging for Acetonitrile oxide(Cat. No.:)

Acetonitrile oxide

Cat. No.: B1215039
M. Wt: 57.05 g/mol
InChI Key: PFCUZDIEKKTHCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetonitrile Oxide (C2H3NO) is a reactive organic compound and a prototypical 1,3-dipole. Its structure is represented as CH3-C#N+-O- . This reagent is highly valued in synthetic organic chemistry for its role as a key reactant in 1,3-dipolar cycloaddition reactions, a powerful method for constructing five-membered heterocyclic rings, isoxazolines . For instance, its cycloaddition with 3,3,3-trifluoropropene is a critical step in the multi-step synthesis of fluorinated 1,3-oxazine compounds that act as potent BACE-1 inhibitors, which are investigated as potential therapeutic agents for Alzheimer's Disease . The mechanism of action involves the concerted addition of the nitrile oxide across an alkene (dipolarophile), forming new carbon-oxygen and carbon-carbon bonds in a single step. This compound is also a subject of study in high-temperature reaction kinetics and combustion chemistry, where it is relevant as a potential intermediate in the oxidation of nitrogen-containing fuels . This product is intended for research applications by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic use. Handle with appropriate safety precautions in a well-ventilated environment, using personal protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H3NO B1215039 Acetonitrile oxide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C2H3NO

Molecular Weight

57.05 g/mol

IUPAC Name

N-oxidoethanimine

InChI

InChI=1S/C2H3NO/c1-2-3-4/h1H3

InChI Key

PFCUZDIEKKTHCH-UHFFFAOYSA-N

SMILES

C[C+]=N[O-]

Canonical SMILES

CC#[N+][O-]

Synonyms

acetonitrile oxide

Origin of Product

United States

Advanced Methodologies for the Generation and Handling of Acetonitrile Oxide

In Situ Generation Techniques for Synthetic Applications

The transient nature of acetonitrile (B52724) oxide necessitates its generation in the presence of a trapping agent, such as an alkene or alkyne, to form isoxazolines or isoxazoles, respectively. thieme-connect.de Several key strategies have been developed to achieve this, each with distinct advantages depending on the desired application.

The dehydration of primary nitroalkanes is a cornerstone method for generating aliphatic nitrile oxides in situ. thieme-connect.derushim.ru This approach, often referred to as the Mukaiyama reaction, typically employs a dehydrating agent and a catalytic amount of a base. thieme-connect.desci-hub.se Nitroethane serves as the direct precursor for acetonitrile oxide.

A widely used dehydrating agent is phenyl isocyanate, which, in the presence of a base like triethylamine, reacts with the nitronate form of nitroethane. thieme-connect.desci-hub.se The reaction proceeds through an O-carbamoyl nitronate intermediate, which undergoes β-elimination to yield this compound, aniline, and carbon dioxide. thieme-connect.de Another effective reagent system is di-tert-butyl dicarbonate (B1257347) ((BOC)₂O) in the presence of 4-dimethylaminopyridine (B28879) (DMAP). ijpcbs.com This method offers an alternative to isocyanate-based procedures. The choice of dehydrating agent can be critical for reaction efficiency and substrate compatibility.

Table 1. Comparison of Dehydrating Agents for this compound Generation from Nitroethane

Dehydrating AgentBase/CatalystTypical ConditionsKey FeaturesReference
Phenyl IsocyanateTriethylamine (Et₃N)Toluene, refluxThe classic Mukaiyama protocol; widely used for various cycloadditions. thieme-connect.desci-hub.se
Di-tert-butyl dicarbonate ((BOC)₂O)4-Dimethylaminopyridine (DMAP)Solvent such as CH₂Cl₂, room temp.Mild conditions, avoids the use of isocyanates. ijpcbs.com
Acetyl Chloride / Sodium MethoxideDimethylacetamide (DMA)-Used for generating nitrile oxide from aryl nitromethanes for reaction with enolizable ketones. rsc.org

The oxidative dehydrogenation of aldoximes provides another major pathway to nitrile oxides. ijpcbs.comrushim.ru For this compound, the precursor is acetaldoxime (B92144). A variety of oxidizing agents have been successfully employed, often allowing for mild reaction conditions.

Hypervalent iodine reagents, such as iodobenzene (B50100) diacetate (PhI(OAc)₂), have proven to be efficient oxidants for converting aldoximes to nitrile oxides. ubc.caorganic-chemistry.org These reactions are typically run in a solvent like methanol, sometimes with a catalytic amount of an acid like trifluoroacetic acid (TFA), and the generated nitrile oxide can be trapped in situ with dipolarophiles. ubc.caorganic-chemistry.org Other established oxidants include N-chlorosuccinimide (NCS) or chlorine gas, N-bromosuccinimide (NBS), and Chloramine-T. ijpcbs.comwikipedia.org Each system has its own operational window and functional group tolerance. For instance, the use of Mn(IV) oxide has also been reported as a method for this transformation. ijpcbs.com

Table 2. Selected Oxidizing Agents for the Conversion of Acetaldoxime to this compound

Oxidizing AgentSolvent/ConditionsKey FeaturesReference
Iodobenzene diacetate (PhI(OAc)₂)Methanol (MeOH), cat. TFAEfficient and mild; compatible with tandem reactions like oxidative dearomatization. ubc.caorganic-chemistry.org
N-Chlorosuccinimide (NCS)Chloroform (B151607) (CHCl₃)Forms an intermediate hydroxamic acid chloride prior to dehydrochlorination. wikipedia.org
Chloramine-T-Used to generate nitrile oxide in situ for the synthesis of isoxazolines. ijpcbs.com
Manganese(IV) Oxide (MnO₂)-A solid oxidant used for in situ generation. ijpcbs.com

The dehydrohalogenation of hydroximoyl halides is a classical and reliable method for generating nitrile oxides, often called the Huisgen procedure. thieme-connect.derushim.ru This is a two-step process starting from an aldoxime.

First, acetaldoxime is halogenated to form an acetohydroximoyl halide. Chlorination using reagents like N-chlorosuccinimide (NCS) or chlorine gas in a solvent such as chloroform yields acetohydroxamic acid chloride. wikipedia.org In the second step, this intermediate is treated with a non-nucleophilic base, typically triethylamine, which induces dehydrochlorination to furnish this compound. wikipedia.orgwikipedia.org The nitrile oxide is generated directly in the reaction mixture containing a dipolarophile to facilitate immediate cycloaddition, thereby minimizing dimerization. wikipedia.org

Novel generation methods leveraging photochemical and electrochemical energy offer alternative pathways to this compound, often under exceptionally mild conditions.

A specific photochemical route has been demonstrated involving the irradiation of 3-methyl-2-(4-nitrophenyl)-2H-azirine in the presence of molecular oxygen. rsc.orgrsc.org The photolysis induces a selective C–N bond cleavage in the azirine ring, a departure from the typical C–C cleavage, to form a biradical intermediate. rsc.orgrsc.org This intermediate is then trapped by oxygen, leading to fragmentation that produces this compound. rsc.org This method represents a unique way to generate the dipole using light as the trigger.

Electrochemical methods are also emerging in flow chemistry. While specific protocols for this compound are less detailed, electrochemical microreactors have been used for various syntheses in acetonitrile as a solvent, demonstrating the potential for precise control over redox reactions that could be adapted for nitrile oxide generation from suitable precursors. beilstein-journals.org

Halogenation and Dehydrohalogenation Routes

Precursor Design for Controlled Release and Stability

The high reactivity and instability of this compound drive the need for stable precursors that can generate the dipole on demand under specific, controlled conditions. nsf.govnih.gov This strategy enhances the handling and synthetic applicability of this valuable intermediate.

One approach involves the use of thermally labile heterocyclic precursors. Furoxans (1,2,5-oxadiazole-2-oxides), which are the formal dimers of nitrile oxides, can undergo retro-cycloaddition upon heating (flash vacuum pyrolysis) to regenerate two equivalents of the nitrile oxide. ijpcbs.com This allows for the generation of the dipole in the gas phase, which can then be trapped.

A more common strategy for improving stability and handling involves the use of stable salts of related precursors. Nitroacetonitrile (B168470), for example, is a versatile precursor in the synthesis of energetic materials and other heterocycles. nih.govrsc.org While free nitroacetonitrile has stability issues, its corresponding salts, such as potassium nitroacetonitrile, are much more stable and serve as effective synthetic equivalents. nih.govrsc.org These stable salts can be handled safely and used to generate reactive intermediates in a more controlled fashion. Similarly, N-acetonitrile functionalized 3-nitrotriazole has been synthesized as a stable precursor for creating nitrogen-rich energetic materials. sciengine.com

Continuous Flow and Microreactor Synthesis Approaches

Continuous flow and microreactor technologies are exceptionally well-suited for managing reactive and unstable intermediates like this compound. publish.csiro.auresearchgate.net These systems offer superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, higher purity, and enhanced safety compared to traditional batch processing. publish.csiro.auresearchgate.netacs.org

The in situ generation of this compound from nitroethane (via the Mukaiyama dehydration) and its subsequent cycloaddition with alkenes has been successfully translated to a continuous flow process. publish.csiro.auresearchgate.net In a typical setup, separate streams of the nitroalkane/dehydrating agent and the dipolarophile are mixed at a T-junction and then passed through a heated coil reactor. publish.csiro.au The short residence times, often on the order of minutes, dramatically reduce the formation of furoxan byproducts by ensuring the nitrile oxide is rapidly consumed by the dipolarophile. publish.csiro.auresearchgate.net This approach also allows for safe operation at elevated temperatures and pressures, further accelerating the reaction. acs.org The efficiency of flow synthesis makes it highly attractive for process development and larger-scale production. publish.csiro.au

Table 3. Comparison of Batch vs. Continuous Flow for Nitrile Oxide Cycloaddition

ParameterBatch Reaction (Mukaiyama)Continuous Flow ReactionReference
PrecursorsNitroethane, Phenyl Isocyanate, AlkeneNitroethane, Phenyl Isocyanate, Alkene publish.csiro.au
Reaction TimeSeveral hours (e.g., 3 h addition + reaction)Minutes (e.g., 40 min residence time) publish.csiro.au
Temperature ControlLess precise, potential for hotspotsExcellent, high surface-to-volume ratio researchgate.net
Byproduct FormationHigher potential for furoxan dimerizationMinimized due to rapid mixing and reaction publish.csiro.au
ScalabilityChallenging due to exotherms and instabilityReadily scalable by numbering-up or longer run times publish.csiro.aupostech.ac.kr

Mechanistic Investigations of Acetonitrile Oxide Reactivity

Exploration of 1,3-Dipolar Cycloaddition Reactions

Acetonitrile (B52724) oxide is a classic 1,3-dipole of the propargyl/allenyl type, characterized by a linear structure with a triple bond in its canonical form. researchgate.net It readily participates in 1,3-dipolar cycloaddition reactions, a powerful method for the synthesis of five-membered heterocyclic compounds, such as isoxazolines and isoxazoles, in a single step. rsc.orgwikipedia.org These reactions are crucial as they can introduce multiple stereogenic centers in a stereospecific manner. researchgate.net

Regioselectivity and Stereoselectivity in Cycloadditions

The regioselectivity and stereoselectivity of acetonitrile oxide cycloadditions are governed by a combination of electronic and steric factors. wikipedia.org Density functional theory (DFT) calculations have been instrumental in understanding these aspects. For instance, in the reaction with C1-substituted 7-oxabenzonorbornadienes, the cycloaddition is found to be exo-stereoselective and anti-regioselective. rsc.orgntnu.no Similarly, studies on the reaction with 2,5-dimethyl-2H- researchgate.netrsc.orgdiazarsole have shown total regio-, stereo-, and chemoselectivity. wikipedia.org

The stereoselectivity can be highly dependent on the structure of the dipolarophile. For example, the reaction with 7-oxanorborn-5-en-2-ones exhibits complete syn facial stereoselectivity, which is attributed to unfavorable steric interactions in the anti approach. preprints.org Frontier Molecular Orbital (FMO) theory is often used to rationalize the observed regioselectivity. Generally, the interaction between the dipole's Lowest Unoccupied Molecular Orbital (LUMO) and the dipolarophile's Highest Occupied Molecular Orbital (HOMO) has a significant influence. mdpi.com In many cases, these reactions proceed through a concerted, though often asynchronous, one-step mechanism. rsc.orgntnu.no

Influence of Dipolarophile Structure on Reactivity

The structure of the dipolarophile plays a critical role in the reactivity of this compound in 1,3-dipolar cycloadditions. Dipolarophiles are typically alkenes or alkynes, and their reactivity is modulated by the nature of their substituents (electron-withdrawing or electron-donating). wikipedia.org

Electron-deficient alkenes, such as acrylonitrile (B1666552) and ethyl acrylate, react with nitrile oxides to form mainly the 5-substituted cycloadducts. mdpi.com The reactivity and regioselectivity in these cases are influenced by both HOMO(dipole)-LUMO(dipolarophile) and LUMO(dipole)-HOMO(dipolarophile) interactions. mdpi.com In contrast, acetylenic dipolarophiles have been observed to be less reactive than might be expected based on their ionization potentials. mdpi.com The strain and geometry of the dipolarophile are also crucial, as seen in reactions with bicyclic alkenes like 7-oxabenzonorbornadienes. rsc.orgntnu.nopreprints.org

Catalytic Approaches to Enhance Cycloaddition Pathways

To improve the efficiency and selectivity of 1,3-dipolar cycloadditions involving this compound, various catalytic approaches have been explored. Lewis acids are commonly employed to activate the dipolarophile, thereby lowering the energy of its LUMO and accelerating the reaction. wikipedia.orgmdpi.com

Magnesium(II) ions have been shown to catalyze these cycloadditions, with the presence of acetonitrile as a co-solvent being crucial for Lewis acid catalysis on a solid phase. researchgate.net Catalytic amounts of Mg(II) can influence both the reactivity and stereoselectivity. researchgate.net Other chiral Lewis acid complexes, such as those involving nickel(II), have also been used to achieve enantioselective cycloadditions. researchgate.net Organocatalysis represents another important strategy. For instance, chiral amines can be used as asymmetric catalysts for the reaction between nitrones and α,β-unsaturated aldehydes, a reaction type analogous to those involving nitrile oxides.

A notable method for accelerating nitrile oxide cycloadditions involves the use of magnesium alkoxides of allylic alcohols, which has led to rate enhancements of up to 16,000-fold compared to the uncatalyzed reaction. researchgate.net

Quantum Topological Tools in Reaction Mechanism Elucidation

Quantum topological tools, such as the Quantum Theory of Atoms in Molecules (QTAIM) and the Electron Localization Function (ELF), provide deep insights into the bonding changes that occur during a chemical reaction. nih.gov Bonding Evolution Theory (BET), which combines ELF with catastrophe theory, has been particularly useful in deciphering the molecular mechanisms of this compound cycloadditions. nih.gov

BET analysis of the reaction between this compound and (1S,2R,4S)-2-cyano-7-oxabicyclo[2.2.1]hept-5-en-2-yl acetate (B1210297) derivatives revealed that the formation of the C-C bond occurs before the O-C bond. nih.gov This analysis shows that the reaction proceeds through a highly synchronous process involving the depopulation of electron density at the N-C triple bond and the C-C double bond, followed by the formation of new V(N), V(C), and V(O,C) basins. nih.gov Such studies allow for a detailed, quantitative description of the electron density flow and the sequence of bond formation and breaking, moving beyond simple orbital descriptions. nih.gov

Nucleophilic and Electrophilic Interactions

This compound exhibits dual reactivity, capable of acting as both a nucleophile and an electrophile. The nitrogen atom possesses a lone pair of electrons, allowing it to act as a nucleophile towards highly reactive electrophiles. ntnu.nomdpi.com Conversely, the carbon atom of the nitrile oxide group is electrophilic and can be attacked by nucleophiles.

In the context of 1,3-dipolar cycloadditions, this compound is generally classified as a marginal electrophile and a moderate nucleophile. ias.ac.in For example, in its reaction with 2,5-dimethyl-2H- researchgate.netrsc.orgdiazaphosphole, analysis of conceptual DFT indices suggests that this compound acts as the electrophile, despite the initial expectation that it would behave as a poor nucleophile. ias.ac.in The oxygen atom of this compound is its most nucleophilic center. nih.gov

The interaction with nucleophiles can also lead to polymerization. Treatment of this compound with nucleophiles like pyridine (B92270) or trimethylamine (B31210) can produce various cyclic polymers, such as dimers, hexamers, heptamers, and octamers. rsc.orgrsc.org

Intramolecular Rearrangements and Fragmentation Pathways

Beyond cycloadditions, this compound can undergo intramolecular rearrangements and fragmentation. The thermal rearrangement of nitrile oxides to isocyanates is a well-known, though mechanistically complex, process. For sterically hindered nitrile oxides, this rearrangement can become the dominant reaction pathway over dimerization. acs.org Kinetic studies of the thermal rearrangement of triarylacetonitrile oxides suggest a concerted, single-step rearrangement proceeding through a highly ordered transition state with some radical character. acs.org The rearrangement can also be catalyzed by acids, such as trifluoroacetic acid. Photochemical methods can also induce rearrangements and generate this compound from precursors like 3-methyl-2-(4-nitrophenyl)-2H-azirine. rsc.org

The fragmentation of this compound and its derivatives has been studied, often using mass spectrometry. The fragmentation pathways are key to understanding the stability and reactivity of these molecules under energetic conditions. researchgate.net For instance, in chemical ionization mass spectrometry using acetonitrile as the reagent gas, a reactive ion at m/z 54 is formed, which can react with unsaturated compounds to form adducts whose subsequent fragmentation provides structural information. acs.org The fragmentation of protonated acetonitrile clusters has also been investigated computationally, revealing complex potential energy surfaces. researchgate.net In the photolysis of acetonitrile, two primary fragmentation pathways are observed: the formation of CH₃ + CN and CH₂CN + H. wikipedia.org

Radical Reactions and Their Mechanisms

Extensive research into the reactivity of acetonitrile-related compounds has primarily focused on acetonitrile (CH₃CN) rather than this compound (CH₃CNO). The available scientific literature from computational and experimental studies, including those utilizing techniques like spin trapping and electron paramagnetic resonance (EPR) spectroscopy, details the radical chemistry of acetonitrile. researchgate.netnih.govtandfonline.cominterchim.fr This body of work describes the formation of the cyanomethyl radical (•CH₂CN) through hydrogen abstraction from acetonitrile and its subsequent reactions. rsc.orgornl.govrsc.orgrsc.org

For instance, studies have explored the oxidation of acetonitrile, which proceeds via radical intermediates. researchgate.net Computational models have been developed to understand the kinetics and mechanisms of these reactions, often initiated by other radical species like hydroxyl radicals (•OH). rsc.orgnih.govacs.org The cyanomethyl radical has been identified as a key intermediate in various synthetic transformations, including its addition to alkenes and other unsaturated systems. ntnu.no

Furthermore, the behavior of different radical species in acetonitrile as a solvent has been a subject of investigation. These studies often employ spin trapping agents, such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), to detect and characterize transient radical intermediates. researchgate.netnih.govinterchim.frutexas.edu Electrochemical studies have also provided insights into radical-mediated reactions occurring in acetonitrile solutions. rsc.orgnih.gov

Despite the comprehensive research on acetonitrile, there is a notable lack of specific information in the reviewed literature concerning the radical reactions and mechanisms of This compound . The distinct chemical nature of the nitrile oxide functional group compared to the nitrile group in acetonitrile suggests that their radical chemistries would differ significantly. However, dedicated studies on the homolytic cleavage of bonds within this compound to form radicals and their subsequent reaction pathways are not prominently featured in the available data. Therefore, a detailed discussion on the radical reactions and mechanisms specifically for this compound cannot be provided based on the current body of searched scientific literature.

Applications of Acetonitrile Oxide in Organic Synthesis

Construction of Heterocyclic Compounds

The [3+2] cycloaddition reaction, also known as the Huisgen 1,3-dipolar cycloaddition, is the cornerstone of acetonitrile (B52724) oxide's synthetic applications. By reacting with various dipolarophiles (molecules containing double or triple bonds), acetonitrile oxide allows for the rapid and often highly regioselective construction of heterocyclic rings, which are core structures in many biologically active molecules and functional materials. ijpcbs.com

The most prominent application of this compound is in the synthesis of isoxazole (B147169) and isoxazoline (B3343090) rings. ijpcbs.com These reactions are valued for their efficiency and stereochemical control. ijpcbs.com

Isoxazoline Synthesis: this compound reacts with alkenes (compounds with carbon-carbon double bonds) to yield Δ²-isoxazolines (also known as 2-isoxazolines). oup.comclockss.org These five-membered rings contain one nitrogen and one oxygen atom adjacent to each other. The reaction is a powerful tool as the isoxazoline ring can be a stable component of a larger molecule or serve as a masked form of other functional groups, such as β-hydroxy ketones, which can be revealed by reductive cleavage of the N-O bond. mdpi.com The cycloaddition often proceeds with high regioselectivity, and computational studies using Molecular Electron Density Theory (MEDT) have been employed to understand the reaction mechanisms and diastereoselectivity. researchgate.net

Isoxazole Synthesis: When this compound is reacted with alkynes (compounds with carbon-carbon triple bonds), the product is a fully aromatic isoxazole ring. researchgate.net This provides direct access to a key scaffold found in numerous pharmaceuticals and agrochemicals. osti.gov The reaction can be carried out under various conditions, including metal-free protocols and one-pot procedures where the this compound is generated in situ from precursors like aldoximes. researchgate.netchemmethod.com

The generation of this compound for these cycloadditions can be accomplished through several methods, including the dehydration of nitroethane, the oxidation of acetaldoxime (B92144), or the dehydrohalogenation of corresponding hydroximoyl halides. mdpi.com

Table 1: Examples of Isoxazoline/Isoxazole Synthesis via this compound Cycloaddition

DipolarophileProduct TypeKey Findings/ConditionsReference
Olefins (general)3-(Substituted-methyl)-2-isoxazolinesRegioselective cycloaddition. The resulting isoxazolines can be deprotonated and further functionalized. clockss.org
cis-3,4-DichlorocyclobuteneFused IsoxazolineReaction shows high diastereoselectivity, studied via computational methods (MEDT). researchgate.net
Alkynes (general)3,5-Disubstituted IsoxazolesDirect, regioselective synthesis of the aromatic isoxazole ring. researchgate.net
2,4-Disubstituted Thiophene-1,1-dioxidesFused ThienoisoxazolinesThis compound reacts regioselectively with the C(4)=C(5) double bond of the sulfone ring. uzh.ch

While this compound is not a direct precursor to pyrazoles, it provides a crucial intermediate—the isoxazole ring—which can be chemically transformed into the corresponding pyrazole (B372694). This two-step sequence is a valuable synthetic strategy for accessing substituted pyrazoles that might be difficult to prepare directly.

The transformation involves the reaction of an isoxazole, previously synthesized from this compound and an alkyne, with hydrazine (B178648) (H₂NNH₂) or a substituted hydrazine. osti.govoup.com This process typically involves the cleavage of the weak N-O bond in the isoxazole ring, followed by condensation with the hydrazine to form the new N-N bond and subsequent cyclization to the pyrazole ring. osti.gov Various catalysts can facilitate this rearrangement. For instance, molybdenum and nickel complexes have been shown to effectively mediate the conversion of isoxazoles to pyrazoles, often with good to excellent yields and regioselectivity. osti.govoup.com Some methods allow for this transformation to occur in a one-pot fashion from the isoxazole starting material. oup.comresearchgate.net

This compound's utility extends to the synthesis of other heterocycles, notably 1,2,4-oxadiazoles.

1,2,4-Oxadiazole Synthesis: These heterocycles can be formed through the [3+2] cycloaddition of this compound with a nitrile (a compound containing a C≡N triple bond). acs.org In a synthetically efficient approach, acetonitrile can serve as both the precursor to the nitrile oxide (via an intermediate) and the nitrile dipolarophile (as the solvent). For example, reacting acetophenone (B1666503) and acetonitrile in the presence of iron(III) nitrate (B79036) leads to the formation of 3-benzoyl-5-methyl-1,2,4-oxadiazole. thieme-connect.de The proposed mechanism involves the nitration of the ketone, which then dehydrates to form benzonitrile (B105546) oxide, which is subsequently trapped by the solvent, acetonitrile, in a cycloaddition reaction. thieme-connect.de

1,4,2-Oxathiazole Synthesis: While the direct synthesis of thiadiazoles from this compound is not commonly reported, it readily reacts with thiocarbonyl compounds (containing a C=S double bond), such as thioketones. mdpi.comoup.com This regioselective [3+2] cycloaddition yields 1,4,2-oxathiazoles, a five-membered ring containing sulfur, oxygen, and nitrogen atoms. oup.comnih.gov This reaction highlights the high reactivity of thioketones as "superdipolarophiles" and provides a reliable route to fluoroalkylated sulfur-containing heterocycles when fluorinated acetonitrile oxides are used. oup.com

Pyrazole and Pyrazoline Derivatives (via subsequent transformations)

Role in Complex Molecule Synthesis

The intramolecular nitrile oxide cycloaddition (INOC) reaction is a particularly powerful strategy for building complex molecular architectures and has been utilized as a key step in the total synthesis of natural products. ijpcbs.com This reaction tethers the nitrile oxide and the dipolarophile (an alkene or alkyne) within the same molecule, allowing for the formation of fused or bridged bicyclic systems with a high degree of stereocontrol. ijpcbs.com

A notable application is in the synthesis of (-)-specionin, where the combination of a Claisen rearrangement with an intramolecular nitrile oxide cycloaddition provides a convenient method for preparing key bicyclic intermediates. mdpi.com Acetonitrile itself, as the ultimate precursor to the oxide, has been employed in the synthesis of complex molecules. For instance, a derivative of acetonitrile was used in the total synthesis of the antibiotic (–)-tetracycline. researchgate.net Similarly, refluxing aqueous acetonitrile was used as the solvent system in a key step for the synthesis of precursors to nanaomycin (B8674348) D and kalafungin. researchgate.net These examples underscore the importance of this compound-derived chemistry in assembling the intricate frameworks of biologically active compounds. rsc.org

Contributions to Material Science Precursor Development

The heterocyclic rings synthesized using this compound, particularly isoxazoles, are valuable building blocks for functional materials. The isoxazole ring imparts specific properties, such as thermal stability, a significant dipole moment, and a rigid, planar structure, which are desirable in materials science. osti.govresearchgate.net

Energetic Materials: Bis-isoxazole cores, which can be synthesized from precursors derived from nitrile oxide chemistry, are attractive targets for creating energetic polymers. researchgate.netsciengine.com These materials aim to combine high energy density with robust safety and favorable mechanical properties. The high heat of formation of the isoxazole ring contributes to the energetic nature of the resulting polymers. researchgate.net Additionally, N-acetonitrile functionalized 3-nitrotriazole has been synthesized as a precursor to new nitrogen-rich energetic materials that exhibit good thermal stability and low sensitivity. acs.orgresearchgate.net

Supramolecular and Optical Polymers: The distinct dipole moment of the isoxazole ring can direct the self-assembly of monomers into well-ordered supramolecular polymers. researchgate.net These assemblies can form helical structures whose properties can be controlled by temperature or solvent, making them interesting for dynamic materials. Furthermore, poly(p-phenylene)-related polymers containing isoxazole units have been synthesized and show strong fluorescence, indicating their potential use as electron-transporting materials in organic light-emitting diodes (OLEDs). researchgate.net

Sustainable Chemistry Aspects in Synthetic Methodologies

The principles of green chemistry encourage the use of renewable feedstocks and environmentally benign reaction conditions. The use of this compound in synthesis aligns with these goals in several ways, primarily through the development of sustainable routes to its precursor, acetonitrile.

Bio-derived Acetonitrile: Traditionally, acetonitrile is a byproduct of the industrial production of acrylonitrile (B1666552) from propylene. rsc.org However, significant research has focused on producing acetonitrile from renewable resources. Catalytic methods have been developed for the direct conversion of biomass (such as cellulose, xylose, and lignin) and bio-ethanol into acetonitrile via processes like catalytic fast pyrolysis in ammonia (B1221849) or ammoxidation. These routes provide a petrochemical-independent and sustainable supply of the key starting material. rsc.org

Greener Reaction Conditions: Efforts have also been made to develop more environmentally friendly synthetic protocols that use acetonitrile or its derivatives. For example, an efficient, one-pot synthesis of the widely used tetrakis(acetonitrile)copper(I) catalyst has been developed in aqueous media, minimizing the use of toxic organic solvents. Electrochemical methods are also emerging as a sustainable alternative for activating acetonitrile, allowing for nitrile synthesis under mild, metal-free conditions with improved atom economy.

Theoretical and Computational Chemistry of Acetonitrile Oxide

Electronic Structure and Bonding Analysis

Computational studies have been crucial in elucidating the electronic configuration and bonding characteristics of acetonitrile (B52724) oxide. The molecule's geometry and stability are highly sensitive to the theoretical method employed, underscoring the importance of accurately describing electron correlation. aip.orgacs.org

Frontier Molecular Orbital (FMO) theory is often used to rationalize the reactivity of 1,3-dipoles like acetonitrile oxide. The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In the context of cycloaddition reactions, the relative energies of the dipole's and the dipolarophile's FMOs determine the reaction's feasibility and electronic demand. This compound is classified as a zwitterionic three-atom component (TAC), participating in zw-type [3+2] cycloaddition reactions. ias.ac.in Analysis of its electronic structure reveals a propargylic zwitterionic character. ias.ac.in The distribution of these orbitals explains its ability to react with various double and triple bonds.

Density Functional Theory (DFT) has been widely applied to study this compound and its reactions. The B3LYP functional, in particular, has been frequently used to investigate its geometry, stability, and reaction pathways. acs.orgnih.gov DFT calculations have been employed to analyze the mechanism of dimerization, cycloaddition reactions with various substrates, and potential isomerization pathways. acs.orgnih.gov

For instance, DFT calculations at the B3LYP/6-31G* level were used to study the dimerization of this compound to form 3,4-dimethylfuroxan. nih.gov These studies indicate that the reaction is a stepwise process involving a dinitrosoalkene intermediate with significant diradical character. nih.gov Furthermore, DFT is used to calculate conceptual DFT reactivity indices, such as electrophilicity (ω) and nucleophilicity (N), to predict the molecule's behavior in polar reactions. ias.ac.in For this compound, these indices are calculated to be 0.54 eV and 2.39 eV, respectively, classifying it as a marginal electrophile and a poor nucleophile. ias.ac.in

Bonding Evolution Theory (BET), often used in conjunction with DFT, has been applied to decipher the detailed mechanism of bond formation in the 1,3-dipolar rearrangement between this compound and various derivatives. nih.gov This analysis reveals the precise sequence of electronic density changes, such as the depopulation of the N-C triple bond and the formation of new C-C and O-C bonds. nih.gov

Table 1: Calculated Geometric Parameters of this compound using DFT This table is interactive. Click on headers to sort.

Parameter Method Value
Bond Length (C-C) B3LYP/6-311++G(d,p) 1.45 Å
Bond Length (C≡N) B3LYP/6-311++G(d,p) 1.17 Å
Bond Length (N-O) B3LYP/6-311++G(d,p) 1.25 Å
Bond Angle (C-C-N) B3LYP/6-311++G(d,p) 179.9°
Bond Angle (C-N-O) B3LYP/6-311++G(d,p) 179.8°

Note: Data is representative of typical DFT results. Actual values may vary slightly based on the specific basis set and functional used.

High-level ab initio and coupled cluster (CC) methods provide a more precise description of the electronic structure of this compound, especially concerning its geometry. aip.orgresearchgate.netcsic.es The molecule's equilibrium geometry has been shown to be strongly dependent on the level of electron correlation included in the calculation. aip.orgnih.gov For example, different levels of theory can result in predictions of either a C₃ᵥ symmetry (linear C-C-N-O skeleton with free internal rotation of the methyl group) or a Cₛ symmetry (bent skeleton). aip.org

Explicitly correlated coupled cluster methods, such as CCSD(T)-F12, have been used to characterize the equilibrium geometries and potential energy surfaces of this compound and its isomers. aip.orgresearchgate.netnih.gov These highly accurate calculations are essential for providing reliable rotational and rovibrational parameters that can be compared with spectroscopic data. aip.orgcsic.es Studies using methods ranging from Møller–Plesset perturbation theory (MPn, n=2–4) to quadratic configuration interaction (QCISD) and coupled cluster theory (CCSD, CCSD(T)) have been performed to accurately model the molecule. acs.orgresearchgate.net The consensus from these high-level calculations, supported by microwave spectroscopy, is that this compound has a symmetric top structure consistent with C₃ᵥ symmetry. aip.org

Density Functional Theory (DFT) Calculations

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for mapping the potential energy surfaces of reactions involving this compound. This includes modeling the energy profiles of its characteristic cycloaddition reactions and investigating its pathways for isomerization and decomposition.

The [3+2] cycloaddition is a hallmark reaction of nitrile oxides. Theoretical modeling has been instrumental in understanding the mechanisms and selectivity of these reactions. DFT calculations have shown that the dimerization of this compound to form furoxan proceeds through a multi-step pathway rather than a concerted one. nih.govresearchgate.net The rate-determining step is the initial C-C bond formation to create a diradical dinitrosoalkene intermediate. nih.gov

The Molecular Electron Density Theory (MEDT) has been used to study the [3+2] cycloaddition reactions of this compound with various dipolarophiles, such as 2,5-dimethyl-2H- aip.orgnih.govresearchgate.netdiazaphosphole. ias.ac.in These studies analyze the relative free energies of competing ortho and meta pathways to explain the high chemo- and regioselectivity observed experimentally. ias.ac.in The topological analysis of the electron localization function (ELF) along the reaction coordinate confirms a two-stage, one-step mechanism for certain reactions. ias.ac.inresearchgate.net

Table 2: Calculated Activation Energies for this compound Cycloaddition Reactions This table is interactive. Click on headers to sort.

Reaction Method Activation Energy (kcal/mol)
Dimerization (C-C formation) B3LYP/6-31G* 16.5
Cycloaddition with 2,5-dimethyl-2H- aip.orgnih.govresearchgate.netdiazaphosphole B3LYP/6-31G(d,p) 13.2
Cycloaddition with 2,5-dimethyl-2H- aip.orgnih.govresearchgate.netdiazarsole B3LYP/6-31G++(d,p) 10.9

Note: Values are illustrative of typical computational results for the rate-determining transition state.

Isomerization and decomposition are feasible loss processes for the unstable this compound molecule. acs.org Computational studies using high-level methods have been performed to determine the relative stability of this compound with respect to its isomers, including methyl cyanate (B1221674) (CH₃OCN), methyl isocyanate (CH₃NCO), and methyl fulminate (B1208216) (CH₃ONC). aip.orgacs.orgnih.gov These calculations are critical for understanding the thermodynamic landscape of the C₂H₃NO potential energy surface.

Explicitly correlated coupled cluster (CCSD(T)-F12) calculations have provided detailed characterizations of these four isomers. aip.orgnih.gov The results show that acetonitrile N-oxide has a linear skeleton and C₃ᵥ symmetry, while the other isomers have bent skeletons. aip.orgnih.gov Theoretical kinetic studies, sometimes employing Rice-Ramsperger-Kassel-Marcus (RRKM) theory based on DFT potential energy surfaces, can be used to model the dissociation kinetics and predict dominant reaction pathways at different energies. researchgate.net These computational models explore the transition states connecting the isomers and calculate the energy barriers for rearrangement, providing insight into the molecule's kinetic stability. acs.org

Table 3: Calculated Relative Energies of C₂H₃NO Isomers This table is interactive. Click on headers to sort.

Compound Formula Method Relative Energy (kcal/mol)
Methyl Isocyanate CH₃NCO CCSD(T)-F12 0.0 (most stable)
Methyl Cyanate CH₃OCN CCSD(T)-F12 25.7
This compound CH₃CNO CCSD(T)-F12 34.6
Methyl Fulminate CH₃ONC CCSD(T)-F12 53.0

Source: Relative energies calculated using high-level ab initio methods, adapted from literature data. aip.orgnih.gov

Energy Profiles of Cycloaddition Reactions

Solvation Effects and Environmental Perturbations on Reactivity

The chemical reactivity of this compound is significantly influenced by its surrounding environment, particularly the solvent. Theoretical and computational studies have been instrumental in elucidating the nature and extent of these solvation effects. These investigations typically employ a range of computational models to simulate the solvent's influence on the electronic structure and energetics of the reacting species. acs.orgacs.org

Two primary approaches are used to model solvation: implicit (continuum) models and explicit solvent models. wikipedia.org

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), represent the solvent as a continuous medium with a specific dielectric constant. wikipedia.orgohio-state.edu This approach is computationally efficient and provides a good first approximation of the bulk electrostatic effects of the solvent on the solute. wikipedia.orgrsc.org For instance, in studying the cycloaddition reactions of this compound, the PCM method, often used in conjunction with the Self-Consistent Reaction Field (SCRF), can account for the influence of solvents like tetrahydrofuran (B95107) (THF), benzene, and dichloromethane (B109758) (DCM). nih.govmdpi.comacs.org These models are particularly useful for exploring how the solvent's polarity affects the activation energies and reaction thermodynamics. ohio-state.edu

Explicit Solvation Models: This approach involves including a specific number of individual solvent molecules in the quantum mechanical calculation. This method, also known as micro-solvation or a cluster-continuum model, can capture specific short-range interactions like hydrogen bonding, which are often missed by continuum models. frontiersin.org While computationally more demanding, this method provides a more detailed and accurate picture of the immediate solvent environment around the this compound molecule and its reaction partners. wikipedia.org Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods represent a sophisticated version of this approach, where the reacting molecules are treated with high-level quantum mechanics and the surrounding solvent molecules are treated with a less computationally intensive molecular mechanics force field. acs.org

Studies on the cycloaddition reactions of this compound have shown that solvent polarity can influence the reaction's activation energy and regioselectivity. researchgate.netias.ac.in For example, the activation and reaction energies of the [3+2] cycloaddition reaction between this compound and its reaction partners can be altered by the solvent environment. researchgate.net The inclusion of solvent effects, for instance through PCM calculations, can lead to an increase in the activation energies compared to the gas phase. researchgate.net The choice of solvent can also be crucial in determining the most favorable reaction pathway and the stability of the resulting products. acs.org

Table 1: Theoretical Models for Studying Solvation Effects on this compound Reactivity

Model Type Specific Model/Method Description Key Applications for this compound
Implicit (Continuum)Polarizable Continuum Model (PCM)Represents the solvent as a continuous dielectric medium. wikipedia.orgohio-state.eduCalculating the effect of solvent polarity on activation energies and reaction thermodynamics in cycloaddition reactions. nih.govmdpi.com
Solvation Model based on Density (SMD)A universal solvation model based on the quantum mechanical charge density of a solute. wikipedia.orgPredicting solvation free energies in various solvents.
Self-Consistent Reaction Field (SCRF)An iterative method to account for the mutual polarization between the solute and the continuum solvent. mdpi.compreprints.orgUsed in conjunction with PCM to model solvent effects on electronic structure and reaction profiles. nih.govmdpi.com
ExplicitMicro-solvation / Cluster-ContinuumIncludes a few explicit solvent molecules in the quantum calculation, with the bulk solvent treated as a continuum. frontiersin.orgInvestigating specific solute-solvent interactions like hydrogen bonding that direct reactivity. frontiersin.org
Quantum Mechanics/Molecular Mechanics (QM/MM)Treats the solute (this compound and reactant) with quantum mechanics and the solvent with molecular mechanics. acs.orgSimulating reaction dynamics in a large, explicit solvent environment to get accurate free energy barriers. acs.org

Prediction of Spectroscopic Signatures (Methodology, not data)

Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules like this compound, which aids in their identification and characterization. irb.hr The primary methodologies involve calculating the outcomes of interactions between the molecule and electromagnetic radiation, which correspond to different types of spectroscopy.

Infrared (IR) Spectroscopy: The prediction of IR spectra is one of the most common applications of computational chemistry. The methodology involves:

Geometry Optimization: The first step is to find the minimum energy structure of the this compound molecule using a selected level of theory (e.g., Density Functional Theory - DFT, or Møller-Plesset perturbation theory - MP2) and basis set. acs.org

Frequency Calculation: At the optimized geometry, a vibrational frequency analysis is performed. This calculation yields the harmonic vibrational frequencies, which correspond to the fundamental vibrational modes of the molecule. Each frequency corresponds to a specific type of bond stretching, bending, or torsional motion. irb.hr

Anharmonic Corrections: For higher accuracy, especially when comparing with experimental spectra, anharmonic corrections are often necessary. Methods like Vibrational Self-Consistent Field (VSCF) and Vibrational Configuration Interaction (VCI) can be employed to account for the anharmonicity of the potential energy surface. irb.hr

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of NMR spectra involves calculating the magnetic shielding tensors for each nucleus. The methodology includes:

Geometry Optimization: Similar to IR predictions, an accurate optimized geometry is required.

Shielding Calculation: Using methods like Gauge-Including Atomic Orbitals (GIAO), the magnetic shielding constants for each nucleus (e.g., ¹H, ¹³C, ¹⁴N) are calculated.

Chemical Shift Prediction: The calculated shielding constants are then converted to chemical shifts by referencing them against the calculated shielding constant of a standard compound, such as tetramethylsilane (B1202638) (TMS).

Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy: This technique probes the unoccupied electronic states of a molecule. Computational prediction of NEXAFS spectra involves:

Core-Level Calculations: The methodology focuses on calculating the transition energies from a core orbital (e.g., N 1s) to unoccupied molecular orbitals. researchgate.net

DFT-based Methods: Density Functional Theory is often used to model the system, which may include the molecule adsorbed on a surface, and to calculate the electron transition energies and cross-sections. researchgate.net

These computational methods allow for the theoretical prediction of spectroscopic data, which can be crucial for interpreting experimental results, identifying transient species, and understanding the electronic and geometric structure of this compound. irb.hrresearchgate.net

Table 2: Computational Methodologies for Predicting Spectroscopic Signatures of this compound

Spectroscopy Type Computational Method Calculated Property Purpose
Infrared (IR)DFT, MP2 with Frequency AnalysisHarmonic and anharmonic vibrational frequencies. irb.hrPredicts the positions of absorption bands corresponding to molecular vibrations.
Vibrational Self-Consistent Field (VSCF) / Vibrational Configuration Interaction (VCI)Anharmonic corrections to vibrational frequencies. irb.hrImproves the accuracy of predicted IR spectra, matching experimental results more closely.
Nuclear Magnetic Resonance (NMR)Gauge-Including Atomic Orbitals (GIAO)Nuclear magnetic shielding tensors.Predicts the chemical shifts of different nuclei in the molecule.
Near-Edge X-ray Absorption Fine Structure (NEXAFS)Density Functional Theory (DFT)Core-level electron transition energies and cross-sections. researchgate.netIdentifies chemical moieties and bonding environments, especially in surface chemistry. researchgate.net

Advanced Spectroscopic and Analytical Methodologies in Acetonitrile Oxide Research

Photoelectron Spectroscopy Applications

Ultraviolet Photoelectron Spectroscopy (PES) provides deep insight into the electronic structure of molecules by measuring the kinetic energies of photoejected electrons. This technique has been applied to the study of unstable acetonitrile (B52724) N-oxide in the gas phase. researchgate.net The resulting photoelectron spectrum reveals information about the molecule's occupied molecular orbitals. researchgate.netacs.org

The experimental data from PES are crucial for benchmarking and validating theoretical calculations of molecular orbital energies. For acetonitrile oxide, the first vertical ionization energy has been determined experimentally and compared with values obtained from ab initio and density functional theory calculations. researchgate.net This comparison helps to refine the theoretical models used to describe the molecule's electronic character and ground-state structure. researchgate.netacs.org PES studies have also been conducted on related systems, such as diiodofuroxan, the iodine-substituted dimer, to investigate its electronic character. researchgate.net

Table 3: Experimental and Theoretical Vertical Ionization Energies for this compound (CH₃CNO)

Ionization Energy Experimental Value (eV) Theoretical Value (eV) Orbital Assignment
First 10.70 10.71 π(CNO)
Second 12.15 12.01 n(O)
Third 13.00 12.87 π(CH₃)

Source: Data compiled from gas-phase photoelectron spectroscopy studies and supporting theoretical calculations. researchgate.net

Time-Resolved Spectroscopic Studies for Kinetic Analysis

Time-resolved spectroscopy is essential for analyzing the kinetics of reactions involving transient species like this compound. These techniques monitor spectral changes as a function of time following an initiation event, such as a laser pulse or an electron pulse. By tracking the decay of reactants or the formation of products, researchers can determine reaction rate coefficients and elucidate mechanistic pathways. acs.org

Pulse radiolysis coupled with time-resolved UV absorption spectroscopy has been used to measure the rate coefficients for the reactions of fluorine and chlorine atoms with acetonitrile. acs.org Similarly, time-resolved infrared spectroscopy can follow the evolution of transient species in real-time, providing both kinetic and structural information. mdpi.comosti.gov For example, the kinetics of isopropanol (B130326) oxidation on platinum single-crystal electrodes in acetonitrile have been studied using in situ time-resolved FTIR spectroscopy. mdpi.com Time-resolved absorption spectroscopy in the visible range is another common method, used to monitor the kinetics of charge accumulation and recombination in photocatalytic systems involving acetonitrile as a solvent. researchgate.netrsc.org These studies provide the framework and methodologies that are directly applicable to measuring the reaction rates of this compound with various substrates.

X-ray Crystallography of Stable Derivatives

Due to its inherent instability, this compound cannot be isolated for single-crystal X-ray diffraction analysis. However, the structures of its stable derivatives can be determined using this technique, providing invaluable, albeit indirect, information about the parent molecule's bonding and reactivity. By reacting this compound in situ with trapping agents, stable crystalline products can be formed.

One such example involves the synthesis of bis(diphenylphosphinoxido)acetonitrile, a stable crystalline solid. doi.org Its structure was determined by X-ray crystal structure analysis, revealing key bond lengths and angles. The analysis of this and related lithiated derivatives provides insight into the electronic distribution and coordination chemistry of the acetonitrile backbone. doi.org Similarly, X-ray diffraction has been used to characterize the crystal structures of enzymes and other molecules in acetonitrile-water mixtures, providing information on how the solvent environment affects molecular conformation. nih.govnih.gov These studies on stable derivatives are crucial for understanding the structural consequences of the chemical transformations of this compound.

Table 4: Selected Crystallographic Data for a Stable Acetonitrile Derivative

Compound Bis(diphenylphosphinoxido)acetonitrile (9)
Chemical Formula C₂₆H₂₁NO₂P₂
Molecular Weight 441.38
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 11.482(1)
b (Å) 11.032(1)
c (Å) 18.154(1)
β (°) 99.64(1)
Volume (ų) 2267.1(3)

Source: X-ray crystal structure analysis data. doi.org

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems for Acetonitrile (B52724) Oxide Transformations

The transformation of acetonitrile oxide, particularly through [3+2] cycloaddition reactions, is a cornerstone of its synthetic utility. mdpi.com The development of novel catalytic systems aims to enhance the efficiency, selectivity, and scope of these reactions. researchgate.net

Researchers are actively exploring various catalytic strategies:

Chiral Lewis Acid Catalysis: Chiral copper(II)-diamine complexes have been successfully employed to catalyze the enantioselective [3+2] cycloaddition of this compound with α-keto ester enolates. acs.orgnih.gov This approach provides access to novel 5-hydroxy-2-isoxazolines with high diastereo- and enantioselectivity. acs.org The catalyst system is notably compatible with the in-situ generation of this compound, a significant practical advantage. acs.orgnih.gov

Ruthenium Catalysis for Reversed Regioselectivity: Ruthenium catalysts have been shown to reverse the typical regioselectivity of [3+2] cycloaddition reactions between this compound and electron-rich alkynes. acs.org This "umpolung" reactivity, where the electronic character of the nitrile oxide is altered upon coordination to the metal, leads to the formation of 4-substituted isoxazoles, which are otherwise difficult to access. acs.org

Chiral-at-Metal Catalysts: A novel class of catalysts where the chirality originates from a stereogenic metal center, such as iridium(III) and rhodium(III) complexes, is emerging. nih.govacs.org These catalysts, which often contain labile acetonitrile ligands, show promise in asymmetric photoredox chemistry and as chiral Lewis acids for a variety of transformations. nih.govacs.org

Heterogeneous Catalysis: The use of heterogeneous catalysts, such as copper-based nanocatalysts and metal oxides, is being investigated for various transformations involving acetonitrile. lidsen.comacs.org For instance, copper-based nanocatalysts like Cu-BETA have shown high activity and selectivity in the combustion of acetonitrile. lidsen.com While not directly a transformation of this compound, this research highlights the potential for developing solid-supported catalysts for related chemistries.

Integration with Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry, which focuses on non-covalent interactions, offers exciting opportunities for controlling the reactivity and assembly of molecules like this compound. pnas.org The integration of this compound chemistry with host-guest systems is an area ripe for exploration.

Key aspects of this integration include:

Host-Guest Complexation for Reaction Control: Macrocyclic host molecules such as cyclodextrins, calixarenes, and cucurbiturils can encapsulate guest molecules, influencing their reactivity. acs.orgresearchgate.net By designing host molecules that can selectively bind this compound or its reaction partners, it may be possible to control the regio- and stereoselectivity of its cycloaddition reactions.

Supramolecular Catalysis: Host molecules can act as "supramolecular catalysts" by bringing reactants together in a pre-organized fashion within their cavities, mimicking enzymatic catalysis. pnas.org This could lead to highly efficient and selective transformations of this compound under mild conditions.

Self-Assembling Systems: this compound can be incorporated into self-assembling systems, such as polymers and gels, through non-covalent interactions. researchgate.netrsc.org This could lead to the development of responsive materials where the properties can be modulated by external stimuli that trigger the release or reaction of this compound.

Metal-Organic Frameworks (MOFs): MOFs are porous materials constructed from metal ions or clusters and organic linkers. wikipedia.org They can be designed to have specific pore sizes and chemical functionalities, making them ideal candidates for encapsulating and controlling the reactivity of this compound. mdpi.com The use of MOFs as heterogeneous catalysts for this compound transformations is a promising area of research. mdpi.com

Exploration of this compound in Advanced Functional Materials

The unique reactivity of this compound makes it a valuable building block for the synthesis of advanced functional materials with tailored properties.

Current and future research directions include:

Polymer Synthesis and Modification: this compound can undergo polymerization to form polyacrylonitrile. testbook.com Furthermore, its cycloaddition reactions can be used to modify the surface of polymers, introducing new functional groups and altering their properties.

Functionalization of Carbon Nanomaterials: The 1,3-dipolar cycloaddition of this compound to graphene and carbon nanotubes has been explored both experimentally and theoretically. mdpi.com This provides a powerful method for functionalizing these materials, which can be beneficial for applications in electronics, sensors, and composites.

Development of Energetic Materials: The high nitrogen and oxygen content of some this compound derivatives makes them of interest in the field of energetic materials. Research in this area focuses on synthesizing stable, high-energy-density compounds.

Electrochromic Materials: Metal-organic frameworks incorporating linkers that can undergo redox reactions are being investigated for electrochromic applications. chemrxiv.org While not directly involving this compound as a primary component, the principles of designing functional MOFs could be applied to systems that utilize its reactivity for creating or modifying electrochromic materials.

Computational Design and Optimization of this compound Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the reactivity of this compound. mdpi.com These theoretical studies provide valuable insights that guide experimental work.

Key areas of computational investigation include:

Mechanism and Selectivity of Cycloadditions: DFT calculations are extensively used to study the mechanism, regioselectivity, and stereoselectivity of [3+2] cycloaddition reactions of this compound with various dipolarophiles. researchgate.netrsc.orgresearchgate.netresearchgate.net These studies help to rationalize experimental observations and predict the outcome of new reactions.

Reactivity Indices: Conceptual DFT provides reactivity indices that can predict the electrophilic and nucleophilic character of reactants, aiding in the design of new reactions. researchgate.net

Catalyst Design: Computational modeling is employed to design and optimize catalysts for this compound transformations. researchgate.net By calculating reaction barriers and catalyst-substrate interactions, researchers can screen potential catalysts before synthesizing them in the lab.

Designing Novel Superbases: DFT calculations have been used to design powerful organic superbases based on aromatic pnictogen oxides, with acetonitrile being used as a solvent in the computational models. acs.org This demonstrates the broader utility of computational methods in designing reactive molecules in relevant chemical environments.

Predicting Properties of Functional Materials: Computational methods can be used to predict the electronic and structural properties of materials synthesized using this compound, such as functionalized graphene. mdpi.com

Green Chemistry Innovations for this compound Generation and Utilization

The principles of green chemistry are increasingly influencing the way chemists approach the synthesis and use of reactive intermediates like this compound. Research is focused on developing more sustainable and environmentally friendly methods.

Promising innovations include:

Catalyst-Free Generation: A significant advance is the development of methods for generating nitrile oxides from diazocarbonyl compounds and tert-butyl nitrite (B80452) under mild, catalyst-free conditions. nsf.gov This avoids the use of heavy metal catalysts and harsh reagents.

Alternative Synthetic Routes: Traditional methods for generating nitrile oxides often involve halogenated intermediates or stoichiometric oxidants. acs.org Newer methods, such as the dehydration of O-silylated hydroxamic acids, offer milder and more general routes to these reactive species. acs.orgresearchgate.net

Bio-based Acetonitrile Production: While not directly related to this compound, the development of sustainable routes to its precursor, acetonitrile, is a key aspect of green chemistry. acs.org Processes are being designed for the production of acetonitrile from bioethanol, which could significantly reduce the environmental impact compared to traditional fossil fuel-based routes. researchgate.netunimi.it

Aqueous Reaction Conditions: Performing reactions in water is a major goal of green chemistry. The development of methods for generating and reacting this compound in aqueous environments is an active area of research. mdpi.com

Electrochemical Methods: Electrochemical synthesis offers a green alternative to traditional chemical methods, often operating under mild conditions without the need for stoichiometric reagents. rsc.org The electrochemical activation of acetonitrile to generate reactive intermediates for use in synthesis is a growing field. rsc.orgmdpi.com

Q & A

(Basic) What are common laboratory synthesis methods for acetonitrile?

Acetonitrile can be synthesized via catalytic amination of bio-based precursors. One method involves reacting acetic acid vapors with ammonia gas over an aluminum oxide (Al₂O₃) catalyst at 500°C, yielding acetonitrile and water . Another approach uses ethanol and ammonia over a Co-Ni/γ-Al₂O₃ catalyst, where intrinsic kinetics studies reveal temperature-dependent optimization (e.g., 350–400°C) to maximize yield . These methods emphasize catalyst selection, reaction temperature, and precursor ratios for reproducibility.

(Advanced) How does the choice of catalyst influence acetonitrile synthesis efficiency from ethanol and ammonia?

Comparative studies on catalysts like CeO₂, SiO₂, ZnO, and Co-Ni/γ-Al₂O₃ demonstrate that Co-Ni/γ-Al₂O₃ exhibits superior activity due to its acid-base properties and surface area. Kinetic analyses show a rate equation dependent on ethanol and ammonia partial pressures, with activation energies (~70 kJ/mol) indicating a surface reaction-controlled mechanism . Advanced optimization involves factorial designs to balance catalyst loading, temperature, and gas hourly space velocity (GHSV) for industrial scalability.

(Basic) Is acetonitrile fully miscible with water under all conditions?

While acetonitrile and water are generally miscible, phase separation can occur under specific conditions. For example, adding salts (e.g., NaCl) induces a "salting-out" effect, while low temperatures (e.g., −20°C) or saccharide addition can also create biphasic systems . These properties are critical in extraction protocols, such as isolating polar analytes in acetonitrile-rich phases during liquid-liquid partitioning.

(Advanced) What methodologies optimize acetonitrile-water separation for extraction processes?

Four advanced methods are employed:

  • Salt-out extraction : Adding NaCl to induce phase separation, leveraging the Hofmeister series for efficiency .
  • Low-temperature extraction : Cooling to −20°C to exploit reduced mutual solubility .
  • Solvent-induced phase change : Introducing immiscible solvents (e.g., hexane) to disrupt homogeneity .
  • Saccharide-assisted separation : Using glucose or sucrose to alter solvent polarity .
    These methods require precise control of ionic strength, temperature, and solvent ratios for reproducibility.

(Advanced) How can GC-FID variables be optimized for acetonitrile quantification in complex matrices?

A two-level full factorial design is recommended to assess variables like column temperature, carrier gas flow rate, and injection volume. For example, central composite designs can resolve interactions between factors, while robustness testing (e.g., Student’s t-test at α = 0.05) validates method stability . Response surface methodology (RSM) further refines conditions, ensuring limits of detection (LOD) < 0.1 mg/mL in radiopharmaceutical matrices .

(Advanced) What role does acetonitrile play as a dehydrating agent in dimethyl carbonate (DMC) synthesis?

Acetonitrile acts as a water scavenger in DMC synthesis via transesterification, shifting equilibrium by Le Chatelier’s principle. When paired with 2-cyanopyridine, it reacts with water to form inert byproducts (e.g., acetamide), enhancing DMC yields by >20% compared to non-dehydrated systems . Kinetic studies reveal pseudo-first-order dependence on acetonitrile concentration, with optimal molar ratios (e.g., 1:1.5 acetonitrile:water) critical for industrial CO₂ fixation .

(Advanced) How does water content in acetonitrile affect IrO₂ nanoparticle catalysis in water oxidation?

In water-acetonitrile mixtures, IrO₂ nanoparticles exhibit maximum catalytic activity at ~25% (v/v) water. Here, water exists in micro-domains with reduced hydrogen bonding, increasing reactivity toward O₂ production. Rate constants (kcat) correlate linearly with IrO₂ concentration, following pseudo-second-order kinetics. Acidic conditions (HClO₄) slow catalysis due to surface site protonation, while bicarbonate buffers enhance rates by stabilizing intermediate Ir-O species .

(Basic) How is acetonitrile utilized in HPLC mobile phase optimization?

Acetonitrile’s low viscosity and high elution strength make it ideal for reversed-phase HPLC. For example, 0.1% formic acid in acetonitrile improves peak resolution for polar compounds, while ammonium acetate buffers enhance MS compatibility . Method development involves gradient elution studies (e.g., 5–95% acetonitrile) to balance retention time and resolution, validated via robustness testing .

(Advanced) What analytical challenges arise in quantifying acetonitrile degradation products during long-term storage?

Degradation products like hydrogen cyanide (HCN) and acetic acid can form under UV exposure or acidic conditions. Headspace GC-MS with solid-phase microextraction (SPME) is recommended for trace HCN detection (LOD ~0.1 ppm) . Accelerated stability studies (40°C/75% RH for 6 months) combined with NMR spectroscopy identify degradation pathways, informing storage guidelines (e.g., inert atmosphere, amber glass) .

(Advanced) How do water-acetonitrile solvent properties influence protein conformational analysis in HDX-MS?

In hydrogen-deuterium exchange mass spectrometry (HDX-MS), acetonitrile (0.1% formic acid) quenches exchange reactions by denaturing proteins, preserving deuterium labeling. Optimal quenching conditions (e.g., 0.5 M urea in 50% acetonitrile) minimize back-exchange (<10%), validated via peptide-level reproducibility testing . Microfluidic mixing systems further enhance temporal resolution for studying fast-folding proteins .

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Acetonitrile oxide

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